N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride
Overview
Description
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride typically involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is efficient and scalable, providing a straightforward route to the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group and oxadiazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can produce a variety of trifluoromethylated compounds.
Scientific Research Applications
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Trifluoromethyl-1,2,4-triazoles: Similar in structure and used in various applications, including as antiviral and anticancer agents.
Uniqueness
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is unique due to its combination of a trifluoromethyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O.ClH/c1-10-3-2-4-11-5(13-12-4)6(7,8)9;/h10H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLIVPLLYRQBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-75-9 | |
Record name | 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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